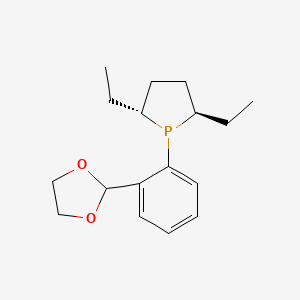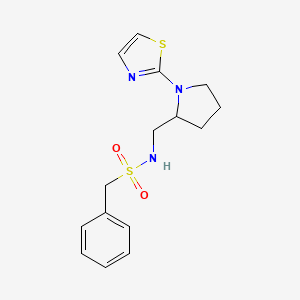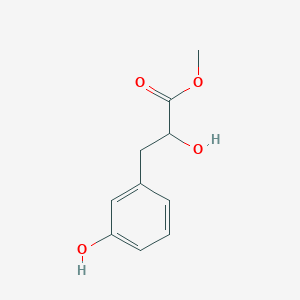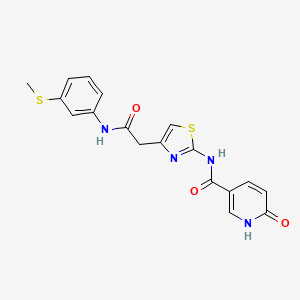
(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane is a chiral phospholane derivative. Phospholanes are a class of organophosphorus compounds characterized by a five-membered ring containing a phosphorus atom. These compounds are of significant interest in organic synthesis and catalysis due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the phospholane ring: This step involves the cyclization of a suitable precursor containing phosphorus and carbon atoms under basic conditions.
Chiral resolution: The final step involves the separation of the (2R,5R) enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile, reacting with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, solvents like tetrahydrofuran or dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkylated phospholane derivatives.
Aplicaciones Científicas De Investigación
(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane has various applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and eliciting specific biological responses. The phosphorus atom plays a crucial role in these interactions, often participating in coordination or covalent bonding with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane: The enantiomer of the compound , with similar chemical properties but different biological activities.
1-phenyl-2,5-diethylphospholane: Lacks the 1,3-dioxolane ring, resulting in different reactivity and applications.
1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-dimethylphospholane: Similar structure but with methyl groups instead of ethyl groups, affecting its steric and electronic properties.
Uniqueness
(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane is unique due to its specific chiral configuration and the presence of both the 1,3-dioxolane ring and the diethylphospholane moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis.
Propiedades
IUPAC Name |
2-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBFKBMQNUOKTD-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ylmethanamine;hydrochloride](/img/structure/B2787381.png)

![4-(pyrrolidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2787384.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B2787388.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide](/img/structure/B2787391.png)
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2787392.png)
![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2787393.png)
![ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2787396.png)


![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)

